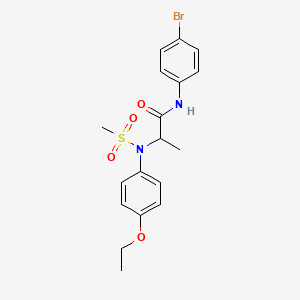
2-chloro-4-methyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide
説明
2-chloro-4-methyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as CMMPB or TAK-659. It belongs to the class of benzotriazole compounds and has shown promising results in various biomedical applications.
作用機序
CMMPB inhibits the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme in the signaling pathway of B cells. By inhibiting BTK, CMMPB can reduce the activation of B cells and the subsequent production of inflammatory cytokines. This mechanism of action has been shown to be effective in reducing inflammation in animal models.
Biochemical and Physiological Effects:
CMMPB has been shown to reduce inflammation and pain in animal models of rheumatoid arthritis and multiple sclerosis. It has also been shown to reduce the severity of symptoms in animal models of asthma and colitis. CMMPB has a good safety profile and has not been associated with any significant adverse effects.
実験室実験の利点と制限
One of the advantages of using CMMPB in lab experiments is its high purity and stability. CMMPB has been synthesized using optimized methods to produce high yields of pure compound. However, one limitation of using CMMPB is its relatively high cost compared to other compounds used in research.
将来の方向性
There are several future directions for research on CMMPB. One area of interest is its potential use in cancer treatment. BTK has been shown to play a role in the development of certain types of cancer, and CMMPB may have a role in inhibiting this pathway. Another area of interest is its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. CMMPB has been shown to have neuroprotective effects in animal models, and further research is needed to explore this potential application. Additionally, further research is needed to optimize the synthesis of CMMPB and reduce its cost for use in larger scale experiments.
科学的研究の応用
CMMPB has been studied extensively for its potential use in treating various diseases. It has shown promising results in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. CMMPB has also been studied for its anti-inflammatory and analgesic properties.
特性
IUPAC Name |
2-chloro-4-methyl-N-(6-methyl-2-phenylbenzotriazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O/c1-13-8-9-16(17(22)10-13)21(27)23-18-12-20-19(11-14(18)2)24-26(25-20)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRJXSLHUXQIDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-bromobenzyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3968607.png)
![2-[1-(3-pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B3968608.png)


![4-[4-methyl-6-(4-methyl-1-piperazinyl)-5-nitro-2-pyrimidinyl]morpholine](/img/structure/B3968625.png)
![1-benzyl-4-[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3968638.png)


![4-chloro-2-[(dimethylamino)methyl]phenyl dimethylcarbamate hydrochloride](/img/structure/B3968658.png)

![1'-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1,4'-bipiperidine oxalate](/img/structure/B3968677.png)

![[4-(2-methoxy-4-nitrophenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methylene diacetate](/img/structure/B3968707.png)
